molecular formula C14H18N4O2S B4875200 1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Cat. No.: B4875200
M. Wt: 306.39 g/mol
InChI Key: ORGDYFDVAXMVHE-UHFFFAOYSA-N
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Description

1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,3,4-thiadiazole with ethoxyethyl bromide and 4-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-3-20-9-8-12-17-18-14(21-12)16-13(19)15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGDYFDVAXMVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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